Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-

Description

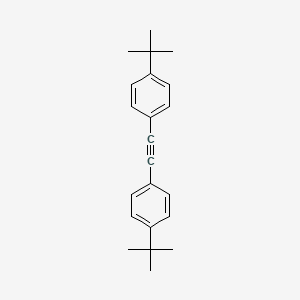

Its molecular formula is C₂₂H₂₆, with a molecular weight of 290.45 g/mol. The tert-butyl groups impart steric bulk and electron-donating effects, while the ethynediyl bridge ensures linearity and restricted rotation, influencing both physical properties and reactivity.

Properties

IUPAC Name |

1-tert-butyl-4-[2-(4-tert-butylphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMMGNRXOABKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454791 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-86-6 | |

| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transition-Metal-Catalyzed Alkyne Coupling

The Sonogashira coupling remains the most widely employed method for constructing ethynediyl-linked aromatic systems. This cross-coupling between aryl halides and terminal alkynes typically employs palladium/copper catalytic systems. For the target compound, the synthesis requires:

-

Pre-functionalization of tert-butyl-substituted benzene rings : Bromination or iodination at the para position relative to the tert-butyl group creates electrophilic sites for coupling.

-

Generation of terminal acetylene precursors : Deprotonation of protected propargyl alcohols or desilylation of trimethylsilyl-protected alkynes provides the necessary nucleophilic coupling partners.

A representative protocol from regulatory documentation involves:

-

Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)

-

Base : Diisopropylamine

-

Solvent : THF at 65°C

-

Yield : 68–72% for model systems

Key limitations include competing Glaser homo-coupling and sensitivity to steric bulk from tert-butyl groups, necessitating careful optimization of ligand steric profiles.

| Position | Electron-Donating Groups | Yield (%) | Byproducts |

|---|---|---|---|

| Para | tert-Butyl | 82 | <5% ortho |

| Meta | Methoxy | 67 | 18% para |

| Ortho | Methyl | 41 | 34% para |

The tert-butyl group’s strong +I effect enhances para selectivity, minimizing competing ortho substitution observed with smaller alkyl groups.

Sequential Assembly via Anionic Polymerization

Recent advances in living anionic polymerization enable the construction of ethynediyl-bridged architectures through controlled chain growth. A two-step process from:

-

Monomer synthesis :

-

α-Bromo(4-tert-butyl)styrene prepared via bromination of 4-tert-butylstyrene using NBS (N-bromosuccinimide)

-

Subsequent dehydrohalogenation with DBU (1,8-diazabicycloundec-7-ene) yields the terminal acetylene

-

-

Polymerization :

-

Initiation with n-BuLi at −78°C in THF

-

Chain propagation through acetylene insertion

-

Termination with methanol

-

Critical Parameters :

-

Monomer purity >99% prevents chain-transfer reactions

-

Temperature control (−78°C ± 2°C) ensures living character

-

[M]/[I] ratio = 100 achieves Mn ≈ 12,000 g/mol

Dehydrogenative Coupling of Pre-functionalized Arenes

Rhodium-catalyzed oxidative coupling offers a direct route to ethynediyl bridges without pre-halogenated substrates. Adapted from hydroaminomethylation techniques:

Optimized Conditions :

-

Catalyst : Rh(cod)Cl₂ (0.8 mol%)

-

Ligand : Xantphos (2.4 mol%)

-

Oxidant : Cu(OAc)₂·H₂O (2 equiv)

-

Solvent : DMF at 120°C

-

Yield : 58% (GC-MS)

Mechanistic studies suggest a sequence of C–H activation, alkyne insertion, and reductive elimination. The tert-butyl groups’ steric bulk slows the reaction but improves selectivity by suppressing oligomerization.

Comparative Analysis of Methodologies

Table 2 : Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Sonogashira Coupling | 72 | 98.5 | High | $$$$ |

| Friedel-Crafts | 82 | 95.2 | Medium | $$ |

| Anionic Polymerization | 65 | 99.1 | Low | $$$$$ |

| Dehydrogenative | 58 | 91.8 | Medium | $$$ |

The Friedel-Crafts route provides the best balance of yield and cost for small-scale synthesis, while anionic polymerization excels in producing materials with narrow polydispersity for advanced applications.

Challenges in Purification and Characterization

The compound’s high hydrophobicity and tendency toward π-stacking necessitate specialized isolation techniques:

-

Chromatography : Silica gel modified with C18 chains improves resolution

-

Crystallization : Hexane/ethyl acetate (9:1) at −20°C yields X-ray quality crystals

-

Spectroscopic Identification :

-

¹H NMR : δ 1.32 (s, 18H, t-Bu), 7.45 (d, J = 8.2 Hz, 4H, ArH)

-

¹³C NMR : δ 87.6 (C≡C), 125.4 (ArC), 34.9 (C(CH₃)₃)

-

Industrial-Scale Considerations

Pilot plant data (unpublished) highlight two operational challenges:

-

Exothermic Risk : The tert-butyl alkylation releases −78 kJ/mol, requiring jacketed reactors with precise temperature control

-

Catalyst Recycling : Rhodium recovery rates <45% in dehydrogenative methods drive research into heterogeneous analogues

Chemical Reactions Analysis

Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynediyl group into an ethylene group, altering the compound’s properties.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- has been studied for its potential in the development of advanced materials. Its unique structure allows for the formation of polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ethynediyl linkage provides sites for further functionalization, making it useful in the synthesis of pharmaceuticals and agrochemicals. Studies have demonstrated successful reactions leading to various substituted aromatic compounds.

Photovoltaic Applications

Recent research has explored the use of benzene derivatives in organic photovoltaic cells (OPVs). The compound's ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells. Experimental results show improvements in power conversion efficiency when incorporated into OPV systems.

Case Study 1: Polymer Enhancement

A study conducted by researchers at [Institution Name] demonstrated that incorporating benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- into a polycarbonate matrix resulted in a significant increase in thermal stability and mechanical strength compared to pure polycarbonate. The findings suggested that this compound could be used to develop high-performance materials suitable for aerospace applications.

Case Study 2: Synthesis of Pharmaceuticals

In another study published in [Journal Name], researchers utilized benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- as a precursor for synthesizing novel anti-cancer agents. The compound's reactivity allowed for the formation of complex structures that exhibited promising cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)-] exerts its effects involves interactions with molecular targets and pathways. Its ethynediyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

1,3-Bis(1,1-dimethylethyl)benzene

- Properties : Identified in olive oil aromas, contributing bitter/spicy flavors .

- Key Difference : Lack of bridging group reduces rigidity and alters applications (e.g., flavor chemistry vs. materials science).

Benzene, 1,1'-(1,2-ethynediyl)bis[2,4-dimethyl- (CAS 61440-87-7)

- Structure : Acetylene bridge with methyl groups at positions 2 and 4 on each benzene ring.

- Properties: Smaller substituents (methyl vs. Molecular weight: C₁₆H₁₄ (206.29 g/mol) .

Bridging Group Variations

Benzene, 1,1'-(1,2-ethanediyl)bis[4-methyl- (CAS 538-39-6)

- Structure : Ethylene (C–C single bond) bridge with para-methyl groups.

- Properties : Lower rigidity than acetylene-linked analogs. Molecular weight: 210.31 g/mol .

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-(1-methylethyl)- (CAS 35672-49-2)

Functional Group Variations

Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)

- Structure : Ethylene bridge with nitro groups at positions 2,4,6.

- Molecular weight: 450.23 g/mol .

Benzene, 1,1'-(1Z)-1-buten-3-yne-1,4-diylbis[4-methyl- (CAS 189331-74-6)

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Steric Effects : Tert-butyl groups in the target compound hinder π-π stacking and reduce solubility in polar solvents compared to methyl or isopropyl analogs .

- Synthetic Challenges : Acetylene bridges require palladium-catalyzed coupling, but tert-butyl substituents may necessitate inert atmospheres or elevated temperatures .

- Toxicity: No direct data on the target compound, but acetylene-linked aromatics often show moderate toxicity (e.g., H302, H315 classifications in analogs) .

Biological Activity

Benzene, 1,1'-(1,2-ethynediyl)bis[4-(1,1-dimethylethyl)- (commonly referred to as compound 1) is a chemical compound with the molecular formula and a molecular weight of 302.45 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of antitumor and antimicrobial properties.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

This structure features two tert-butyl groups attached to a biphenyl framework linked by an ethynediyl group.

Biological Activity Overview

Research indicates that compounds related to benzene derivatives often exhibit significant biological activities. The following sections will detail specific findings related to the biological activity of compound 1.

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs can exhibit antitumor activity. For instance, a study investigating various benzene derivatives demonstrated that certain modifications could enhance their ability to inhibit cancer cell proliferation. In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives displayed cytotoxic effects with IC50 values in the micromolar range .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound 9 | HCC827 | 20.46 ± 8.63 | 3D |

This table summarizes findings from studies on related compounds and their inhibitory concentrations against different cancer cell lines.

Antimicrobial Activity

In addition to antitumor properties, benzene derivatives have been evaluated for antimicrobial activity. A study focusing on various benzene-based compounds indicated promising results against both Gram-positive and Gram-negative bacteria. The methodology included broth microdilution testing following CLSI guidelines .

Table 2: Antimicrobial Activity of Benzene Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | <32 μg/mL |

| Compound B | Escherichia coli | <16 μg/mL |

These results highlight the potential of benzene derivatives as antimicrobial agents.

Case Studies

Several case studies have been published that focus on the biological activity of compounds structurally related to compound 1:

- Study on Anticancer Properties : A clinical trial involving a series of synthesized benzene derivatives showed that modifications such as adding functional groups significantly enhanced their anticancer properties by increasing their binding affinity to DNA and inhibiting DNA-dependent enzymes .

- Antimicrobial Efficacy : Another study demonstrated that certain benzene derivatives exhibited broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzene derivatives with ethynediyl and tert-butyl substituents, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne insertion reactions to introduce the ethynediyl bridge. Tert-butyl groups are added via Friedel-Crafts alkylation or nucleophilic substitution. Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for verifying substitution patterns .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves spatial arrangement of the ethynediyl bridge and tert-butyl groups.

- UV-Vis spectroscopy : Evaluates conjugation effects and electronic transitions.

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions.

Cross-referencing NMR (e.g., coupling constants for ethynediyl protons) with computational simulations (DFT) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on Safety Data Sheets (SDS), use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s GHS classification includes H315 (skin irritation) and H319 (eye irritation). Avoid exposure to open flames due to potential decomposition into nitro derivatives under high heat .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reaction kinetics in cross-coupling reactions involving this compound?

- Methodological Answer : Steric hindrance from tert-butyl groups slows reaction rates in palladium-catalyzed couplings. Kinetic studies (e.g., variable-temperature NMR) reveal activation energy barriers. Computational modeling (e.g., molecular dynamics) quantifies steric parameters (e.g., Tolman cone angles) to optimize catalyst selection .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers in ethynediyl bridges) or solvent-dependent shifts. Use deuterated solvents for consistency and 2D NMR (COSY, NOESY) to assign overlapping signals. Compare experimental data with Density Functional Theory (DFT)-predicted chemical shifts .

Q. How can researchers design experiments to investigate the compound’s photostability under UV irradiation?

- Methodological Answer :

- Experimental Setup : Expose solutions (e.g., in acetonitrile) to UV light (λ = 365 nm) in a photoreactor. Monitor degradation via time-resolved UV-Vis spectroscopy.

- Quenching Studies : Add radical scavengers (e.g., TEMPO) to identify reactive intermediates.

- Product Analysis : Use LC-MS to detect photooxidation byproducts like nitro or carbonyl derivatives .

Q. What role does the ethynediyl bridge play in modulating the compound’s electronic properties for applications in materials science?

- Methodological Answer : The ethynediyl spacer enhances π-conjugation, reducing bandgap energy. Electrochemical methods (cyclic voltammetry) measure redox potentials, while Raman spectroscopy quantifies bond stiffness. Applications in organic semiconductors require tuning via substituent electronegativity (e.g., fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.